2,4-Dihydroxy-3-fluoro-6-(trifluoromethyl)pyridine
Overview
Description
2,4-Dihydroxy-3-fluoro-6-(trifluoromethyl)pyridine is a heterocyclic aromatic compound characterized by the presence of fluorine and hydroxyl groups on a pyridine ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of both fluorine and trifluoromethyl groups imparts significant stability and reactivity, making it a compound of interest in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxy-3-fluoro-6-(trifluoromethyl)pyridine typically involves the introduction of fluorine and trifluoromethyl groups onto a pyridine ring. One common method involves the reaction of 2-chloro-6-trifluoromethylpyridine with hydrogen fluoride and ferric chloride in a suitable solvent at elevated temperatures. The reaction mixture is then neutralized with a saturated sodium carbonate solution to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dihydroxy-3-fluoro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted by nucleophiles, leading to the formation of various functionalized derivatives.
Oxidation and Reduction Reactions: The hydroxyl groups can undergo oxidation to form quinones or reduction to form alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products: The major products formed from these reactions include various substituted pyridines, quinones, and alcohol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dihydroxy-3-fluoro-6-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dihydroxy-3-fluoro-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzymes or receptors, thereby exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Shares the trifluoromethyl group but lacks the hydroxyl groups, resulting in different chemical reactivity and applications.
2-Hydroxy-6-trifluoromethylpyridine: Contains a single hydroxyl group and trifluoromethyl group, used in similar applications but with different reactivity.
Uniqueness: 2,4-Dihydroxy-3-fluoro-6-(trifluoromethyl)pyridine is unique due to the combination of two hydroxyl groups and a trifluoromethyl group on the pyridine ring. This unique structure imparts distinct chemical properties, such as increased reactivity towards nucleophiles and enhanced stability, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
3-fluoro-4-hydroxy-6-(trifluoromethyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4NO2/c7-4-2(12)1-3(6(8,9)10)11-5(4)13/h1H,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REYZQQUOECVQSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)C(=C1O)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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